(2-Bromophenyl)phosphane
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Overview
Description
(2-Bromophenyl)phosphane is an organophosphorus compound with the chemical formula C6H4BrP(C6H5)2. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is used as a precursor to the 2-lithiated derivative of triphenylphosphine, which in turn is a precursor to other phosphine ligands .
Preparation Methods
(2-Bromophenyl)phosphane can be synthesized through several methods. One efficient route is the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, catalyzed by palladium complexes. The reaction is as follows :
C6H4Br(I)+HPPh2+Et3N→Ph2P(C6H4Br)+[Et3NH]I
Another method involves lithiation with butyl lithium to give o-lithiated triphenylphosphine. The bromide also forms a Grignard reagent, which can be used in various metallated phosphine reactions .
Chemical Reactions Analysis
(2-Bromophenyl)phosphane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Lithiation: Lithiation with butyl lithium gives o-lithiated triphenylphosphine.
Grignard Reactions: The bromide forms a Grignard reagent, which can be used in various metallated phosphine reactions.
Scientific Research Applications
(2-Bromophenyl)phosphane is widely used in scientific research, particularly in the fields of chemistry and material science. It serves as a ligand in various coupling reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions . These reactions are crucial in the synthesis of complex organic molecules, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)phosphane involves its role as a ligand in catalytic reactions. It coordinates to metal centers through the phosphorus atom, facilitating various coupling reactions. The molecular targets and pathways involved include the formation of metal-phosphine complexes, which are essential intermediates in these catalytic processes .
Comparison with Similar Compounds
(2-Bromophenyl)phosphane is similar to other phosphine ligands, such as (2-tolyl)diphenylphosphine and triphenylphosphine. its unique structure, with a bromine atom on the phenyl ring, provides distinct reactivity and coordination properties. This makes it a valuable ligand in specific catalytic applications .
Similar compounds include:
- (2-Tolyl)diphenylphosphine
- Triphenylphosphine
- (2-Lithiophenyl)diphenylphosphine
Properties
CAS No. |
53772-58-0 |
---|---|
Molecular Formula |
C6H6BrP |
Molecular Weight |
188.99 g/mol |
IUPAC Name |
(2-bromophenyl)phosphane |
InChI |
InChI=1S/C6H6BrP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 |
InChI Key |
IQVGRXFIVHSDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)P)Br |
Origin of Product |
United States |
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